Scutebarbatine D

Description

Contextualization within Scutellaria barbata Metabolite Research

Scutellaria barbata is a rich source of a diverse array of specialized metabolites, including flavonoids, diterpenoids, alkaloids, and polysaccharides. researchgate.netmaxapress.commaxapress.com Research has identified over 150 different clerodane diterpenoids in the aerial parts of the plant alone. biorxiv.orgresearchgate.net These compounds, along with flavonoids, are considered the primary bioactive constituents responsible for the plant's therapeutic effects. sci-hub.se

The exploration of S. barbata's chemical profile has led to the isolation and characterization of numerous compounds, including Scutebarbatine D. ljmu.ac.ukjst.go.jp This systematic investigation often involves techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry to identify the complex mixture of metabolites present in the plant. researchgate.net The identification of this compound and its congeners is a direct result of these ongoing efforts to understand the intricate phytochemistry of this important medicinal herb. jst.go.jp

**Table 1: Major Classes of Metabolites in *Scutellaria barbata***

| Metabolite Class | Examples | Primary Biological Activities Noted in Research |

|---|---|---|

| Diterpenoids | Scutebarbatine A, this compound, Scutebarbatine F | Anticancer, Anti-inflammatory sci-hub.semdpi.comnih.gov |

| Flavonoids | Baicalein, Wogonin, Apigenin | Anti-inflammatory, Antioxidant, Anticancer sci-hub.seresearchgate.netnih.gov |

| Polysaccharides | - | Immunomodulatory mdpi.com |

| Volatile Compounds | - | Antimicrobial mdpi.com |

| Phenolic Acids | - | Antioxidant researchgate.net |

Classification as a Neo-Clerodane Diterpenoid Alkaloid

This compound belongs to a specific class of compounds known as neo-clerodane diterpenoid alkaloids. jst.go.jpnaturalproducts.net This classification is based on its distinct chemical structure.

Diterpenoid: This indicates that the core structure of this compound is derived from a 20-carbon precursor, geranylgeranyl diphosphate (B83284). biorxiv.org The biosynthesis of clerodane diterpenoids occurs in the plastids of the plant cells. biorxiv.org

Neo-Clerodane: The term "neo-clerodane" refers to a specific bicyclic (two-ring) carbon skeleton that forms the foundation of the molecule. mdpi.comnih.gov The clerodane diterpenes are a large and structurally diverse group of natural products. nih.gov

Alkaloid: The presence of a nitrogen atom, typically within a heterocyclic ring, confers the "alkaloid" designation. maxapress.com In the case of this compound, this nitrogen is part of a nicotinoyl group. csic.es

The structures of these complex molecules are elucidated using advanced spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry. jst.go.jpfrontiersin.orgd-nb.info The unique structural features of neo-clerodane diterpenoid alkaloids like this compound are of significant interest to chemists and pharmacologists due to their potential for exhibiting a range of biological activities. jst.go.jpnih.gov

Table 2: Chemical Details of this compound

| Property | Detail |

|---|---|

| Chemical Formula | C33H35NO8 knapsackfamily.com |

| Molecular Weight | 573.2362671 knapsackfamily.com |

| CAS Registry Number | 910099-76-2 knapsackfamily.com |

| Core Skeleton | Neo-clerodane jst.go.jp |

| Functional Groups | Contains a nicotinoyl group csic.es |

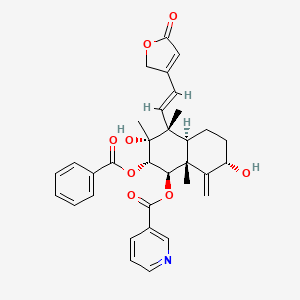

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H35NO8 |

|---|---|

Molecular Weight |

573.6 g/mol |

IUPAC Name |

[(1R,2S,3R,4R,4aS,7S,8aR)-2-benzoyloxy-3,7-dihydroxy-3,4,8a-trimethyl-8-methylidene-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C33H35NO8/c1-20-24(35)12-13-25-31(2,15-14-21-17-26(36)40-19-21)33(4,39)28(42-29(37)22-9-6-5-7-10-22)27(32(20,25)3)41-30(38)23-11-8-16-34-18-23/h5-11,14-18,24-25,27-28,35,39H,1,12-13,19H2,2-4H3/b15-14+/t24-,25+,27-,28-,31+,32-,33-/m0/s1 |

InChI Key |

KOVASSJTPZCMEZ-ZYRAKILPSA-N |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@@H](C(=C)[C@@]2([C@H]([C@@H]([C@]1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)O)/C=C/C5=CC(=O)OC5 |

Canonical SMILES |

CC1(C2CCC(C(=C)C2(C(C(C1(C)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CN=CC=C4)C)O)C=CC5=CC(=O)OC5 |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Scutebarbatine D and Derivatives

Total Synthesis Strategies

The total synthesis of neo-clerodane diterpenoids is a formidable challenge due to their complex, stereochemically dense structures. These molecules typically feature a bicyclic decalin core with multiple contiguous stereocenters, a feature that demands precise control over stereoselectivity and regioselectivity. ontosight.ainih.gov While a specific total synthesis for Scutebarbatine D is not available, strategies employed for structurally related compounds like salvinorin A and methyl barbascoate offer valuable blueprints. chemfaces.comresearchgate.net

Key Stereoselective and Regioselective Transformations

The construction of the characteristic decalin skeleton of clerodane diterpenoids is a central theme in their synthesis. ontosight.ai Key strategies to control the numerous stereocenters often involve:

Diastereoface-selective reactions on rigid ring systems. ontosight.ainih.gov

Exploitation of conformational preferences in rigid structures during equilibrium conditions. ontosight.ainih.gov

Diastereoselective cyclization reactions, such as intramolecular Diels-Alder reactions, to forge the bicyclic core with high stereocontrol. frontiersin.org

For instance, in the synthesis of other clerodanes, the Wieland-Miescher ketone and its derivatives have served as common starting materials, providing a pre-formed decalin system that can be further elaborated. researchgate.netcymitquimica.comnih.gov The stereoselective installation of the C9 quaternary carbon, a common feature in this class, has been achieved through methods like the 1,6-addition of tertiary cuprates or carbon radicals to β-vinylbutenolides. norwichresearchpark.com

Advanced Synthetic Methodologies and Improvements

Modern organic synthesis has brought forth a range of powerful reactions that have been applied to the synthesis of complex natural products, including neo-clerodane diterpenoids. While not directly applied to this compound, these methods represent the state-of-the-art in the field.

A notable example is the second-generation total synthesis of methyl barbascoate, which utilized a double enol triflation and subsequent palladium-catalyzed double carbonylation . chemfaces.commaxapress.com This was followed by a regioselective samarium diiodide-mediated conjugate reduction to install key functionalities. chemfaces.commaxapress.com Such advanced, convergent strategies allow for the rapid assembly of the complex core structure.

Ring-closing metathesis (RCM) has also emerged as a powerful tool in the synthesis of macrocyclic and polycyclic systems, though its direct application in published clerodane syntheses is less common.

Semi-Synthesis from Natural Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy to access analogs of complex molecules. nih.gov For the scutebarbatines, this approach is exemplified by the microbial transformation of Scutebarbatine F. nih.govfrontiersin.org In this study, Streptomyces sp. was used to introduce hydroxyl and acetyl groups at specific positions that would be challenging to achieve through traditional chemical means. nih.govfrontiersin.org This biotransformation yielded nine new metabolites, demonstrating the potential of using microorganisms to derivatize the neo-clerodane scaffold. nih.govfrontiersin.org

While no chemical semi-synthesis of this compound has been documented, the isolation of various scutebarbatine derivatives from Scutellaria barbata suggests that these closely related natural products could serve as precursors for the semi-synthesis of this compound or its novel analogs. chemfaces.comnih.govacs.org

Rational Design and Synthesis of this compound Analogs

The development of analogs is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological properties of a lead compound. The lack of a synthetic route to this compound has precluded any rational design and synthesis of its analogs. However, work on other clerodane diterpenoids provides a framework for how such studies might be approached.

Structural Modification Strategies for Enhanced Biological Activities

For other clerodane diterpenes, structural modifications have been undertaken to probe and enhance biological activity. For example, in studies of the clerodane diterpene (-)-LZ-2112, which sensitizes MRSA to β-lactam antibiotics, analogs were synthesized to identify key structural elements responsible for its activity. analog.com This involved modifications of the γ-hydroxy butenolide motif and the linker to the decalin core. analog.com Such targeted modifications, once a synthesis of this compound is established, could be applied to enhance its own biological profile.

Novel Scaffold Derivatization Approaches

The derivatization of the fundamental scaffold of a natural product can lead to novel compounds with improved properties. The microbial transformation of Scutebarbatine F is a prime example of scaffold derivatization within the scutebarbatine family, leading to hydroxylation and acetylation at various positions. nih.govfrontiersin.org Chemical methods for scaffold modification of the related neoclerodane, salvinorin A, have also been developed, targeting the C2 acetate (B1210297), the furan (B31954) ring, the C1 ketone, the C4 methyl ester, and the C17 lactone. wikipedia.org These approaches highlight the reactive sites on the neo-clerodane skeleton that could be targeted for the future derivatization of this compound.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is a growing area of focus aimed at reducing the environmental impact of chemical processes. jocpr.comijnc.ir While specific, documented green synthesis routes for this compound are not extensively reported in current literature, the established methodologies within green chemistry provide a clear framework for developing more sustainable synthetic pathways. researchgate.net These approaches prioritize waste minimization, the use of renewable resources, and enhanced energy efficiency. jocpr.comresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include the use of environmentally benign solvents, alternative energy sources to drive reactions, and biocatalysis. jocpr.comencyclopedia.pub Traditional organic solvents, often hazardous and difficult to dispose of, can be replaced with greener alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com Furthermore, energy-intensive heating methods can be substituted with more efficient technologies like microwave irradiation and ultrasonication, which can significantly reduce reaction times and energy consumption. encyclopedia.pubrasayanjournal.co.in

Biotransformation, a key green chemistry tool, utilizes microorganisms or isolated enzymes to perform specific and selective chemical modifications on a substrate. frontiersin.org This method is particularly relevant for the structural modification of complex molecules like neo-clerodane diterpenoids. nih.gov For instance, the microbial transformation of Scutebarbatine F, a structurally related neo-clerodane diterpenoid, has been successfully demonstrated to yield new derivatives through reactions such as hydroxylation and acetylation. frontiersin.orgnih.gov This precedent suggests that similar biocatalytic approaches could be effectively employed in the synthesis and derivatization of this compound, offering a mild and environmentally friendly alternative to conventional chemical methods. frontiersin.org

The development of green synthetic routes for this compound would not only align with the principles of sustainable chemistry but also potentially lead to more efficient and cost-effective production methods. rasayanjournal.co.in

Table 1: Potential Green Chemistry Techniques for this compound Synthesis

| Green Chemistry Technique | Principle | Potential Application in this compound Synthesis |

| Alternative Solvents | Replacement of hazardous organic solvents with environmentally benign options. jocpr.com | Utilizing water, supercritical CO₂, or bio-based solvents in extraction and reaction steps. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. encyclopedia.pubrasayanjournal.co.in | Speeding up key bond-forming reactions in the assembly of the neo-clerodane skeleton. |

| Ultrasonication | Application of ultrasonic waves to enhance reaction rates and efficiency. encyclopedia.pubrasayanjournal.co.in | Facilitating reactions that may be slow or inefficient under conventional conditions. |

| Biocatalysis/Biotransformation | Use of enzymes or whole microorganisms to catalyze specific chemical transformations. frontiersin.orgnih.gov | Selective hydroxylation, acetylation, or other modifications of the this compound core structure to create novel analogs. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding or milling solid reactants together. encyclopedia.pub | Reducing solvent waste in specific synthetic steps where applicable. |

Table 2: Comparison of Conventional vs. Potential Green Synthesis Steps for a Hypothetical Reaction in this compound Synthesis

| Reaction Step (Hypothetical) | Conventional Approach | Potential Green Approach | Green Chemistry Benefit |

| Oxidation of a Hydroxyl Group | Use of chromium-based reagents in chlorinated solvents. | Enzymatic oxidation using an oxidase enzyme in an aqueous buffer. | Avoids toxic heavy metals and hazardous solvents. |

| Esterification | Acid-catalyzed reaction in refluxing toluene. | Lipase-catalyzed esterification in a bio-based solvent or under solvent-free conditions. | Milder reaction conditions, use of a renewable catalyst, and avoidance of hazardous solvents. |

| C-H Activation/Functionalization | Use of stoichiometric, often hazardous, reagents. | Photocatalytic approach using visible light and a suitable catalyst. encyclopedia.pub | Energy efficiency and use of a renewable energy source. |

Molecular Mechanisms of Action and Biological Activities Preclinical in Vitro and in Vivo

Modulation of Cellular Proliferation and Viability

Scutebarbatine D and related compounds from Scutellaria barbata have been shown to significantly impact the proliferation and viability of cancer cells in preclinical models. This is a cornerstone of its potential anti-tumor properties.

Preclinical studies have consistently demonstrated the ability of compounds from Scutellaria barbata, including the class of compounds to which this compound belongs, to inhibit the growth of a wide range of cancer cells. maxapress.comuel.ac.ukresearchgate.net For instance, Scutebarbatine A, a closely related diterpenoid, has been shown to inhibit the proliferation of human lung carcinoma A549 cells in a concentration-dependent manner. mdpi.com The inhibitory effects are not limited to a single cancer type, with research indicating activity against liver, breast, ovarian, and prostate cancer cells as well. mdpi.com The anti-proliferative activity is a key aspect of the anti-tumor effects observed both in vitro and in vivo. mdpi.comnih.gov

The mechanism behind this growth inhibition is multifaceted, involving the suppression of critical signaling pathways that drive cancer cell proliferation. mdpi.commskcc.org While specific data on this compound is still emerging, the broader class of scutebarbatines and other active constituents of Scutellaria barbata are known to target these fundamental cancer-promoting processes. mskcc.orgfrontiersin.org

Table 1: Preclinical Studies on the Inhibition of Cancer Cell Growth by Scutellaria barbata Constituents

| Compound/Extract | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Scutebarbatine A | A549 (Lung Carcinoma) | Significantly inhibited cell proliferation in a concentration-dependent manner. | mdpi.com |

| Polysaccharides from S. barbata | 95-D (Lung Cancer) | Inhibited cell proliferation with an IC50 of 35.2 µg/mL. | uel.ac.uk |

| S. barbata Extract | Various (Ovarian, Breast, Leukemia, Hepatoma) | Showed growth inhibitory effects across a broad range of cancer cell lines. | uel.ac.uk |

| Scutebarbatine A | Caco-2 (Colon Adenocarcinoma) | Induces apoptosis, contributing to the inhibition of cancer cell growth. | researchgate.net |

| Scutebarbatine F | Various Human Tumor Cells | Diterpene alkaloids, including Scutebarbatine F, exhibit good cytotoxicity. | frontiersin.org |

A critical mechanism through which this compound and its analogs exert their anti-cancer effects is by inducing apoptosis, a form of programmed cell death. maxapress.commdpi.com This process is essential for eliminating damaged or cancerous cells and is often dysregulated in tumors. mdpi.com The induction of apoptosis by these compounds involves the activation of multiple signaling cascades.

The intrinsic, or mitochondrial, pathway of apoptosis is a major target of this compound's action. maxapress.comnih.gov This pathway is initiated by intracellular stresses and converges on the mitochondria. abcam.cnnih.govcreative-diagnostics.com In response to pro-apoptotic signals, the mitochondrial outer membrane becomes permeabilized, leading to the release of key proteins like cytochrome c into the cytoplasm. mdpi.comabcam.cnnih.gov

Studies on Scutebarbatine A have shown that it can upregulate the expression of pro-apoptotic proteins such as caspase-3 and caspase-9, while downregulating the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. mdpi.commskcc.org The activation of caspase-9 is a hallmark of the intrinsic pathway, as it is a key component of the apoptosome, which forms upon the release of cytochrome c. nih.govcreative-diagnostics.com This cascade ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.gov Furthermore, total flavonoids from Scutellaria barbata have been shown to induce apoptosis in human hepatocarcinoma cells through the mitochondrial pathway, indicated by increased expression of Smac. uel.ac.uk

In addition to the intrinsic pathway, compounds from Scutellaria barbata can also engage the extrinsic, or death receptor, pathway of apoptosis. nih.gov This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. mdpi.comnih.govthermofisher.com

Research on an extract of Scutellaria barbata demonstrated its ability to induce apoptosis in CL1-5 lung cancer cells through the extrinsic FAS/FASL-mediated pathway. nih.gov This involves the Fas ligand (FasL) binding to the Fas receptor, leading to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. abcam.cnresearchgate.net Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid, which links the extrinsic and intrinsic pathways. abcam.cn

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in its function can lead to ER stress. fortunejournals.com Prolonged or severe ER stress can trigger apoptosis. fortunejournals.comnih.gov Scutebarbatine A has been shown to activate ER stress-mediated apoptosis in human hepatocellular carcinoma (HCC) cells. nih.gov This involves the upregulation of key ER stress markers such as protein kinase RNA-like ER kinase (PERK), activating transcription factor 4 (ATF-4), and C/EBP homologous protein (CHOP). nih.gov The activation of these signaling molecules indicates that the accumulation of unfolded or misfolded proteins, induced by the compound, surpasses the cell's coping mechanisms, leading to programmed cell death. fortunejournals.com An extract of Scutellaria barbata has also been found to induce ER stress-mediated apoptosis in CL1-5 lung cancer cells. nih.gov

Table 2: Key Molecular Targets in Apoptosis Induction by Scutellaria barbata Constituents

| Pathway | Key Molecular Targets | Effect of Compound | Cell Line | Reference |

|---|---|---|---|---|

| Intrinsic Mitochondrial Pathway | Caspase-3, Caspase-9 | Upregulation | A549 (Lung Carcinoma) | mdpi.commskcc.org |

| Bcl-2 | Downregulation | A549 (Lung Carcinoma) | mdpi.commskcc.org | |

| Smac | Upregulation | MHCC97-H (Hepatocarcinoma) | uel.ac.uk | |

| Extrinsic Death Receptor Pathway | FAS/FASL | Engagement of pathway | CL1-5 (Lung Cancer) | nih.gov |

| ER Stress-Mediated Apoptosis | PERK, ATF-4, CHOP | Upregulation | Hepatocellular Carcinoma Cells | nih.gov |

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. maxapress.comnih.gov The cell cycle is a tightly regulated process that controls cell division, and its disruption can prevent cancer cells from multiplying. nih.gov

Extrinsic Death Receptor Pathway Engagement

Autophagy Induction and Regulation

Preclinical evidence suggests that compounds from Scutellaria barbata, the plant from which this compound is derived, play a role in modulating autophagy. In a study on CL1-5 lung cancer cells, treatment with Scutellaria barbata extract induced cytotoxicity where autophagy was identified as a key mechanism. researchgate.net While this study did not isolate this compound specifically, it points to the potential of diterpenoids within the plant to influence autophagic processes. The induction of autophagy, a cellular process of degradation and recycling of its own components, can have dual roles in cancer, either promoting survival or contributing to cell death. nih.gov In the context of Scutellaria barbata, the observed anti-tumor effects suggest that the induced autophagy likely contributes to cytotoxicity. researchgate.net

Further research focusing on the specific effects of this compound is necessary to fully elucidate its role in autophagy induction and regulation. However, the activity of the whole extract provides a strong rationale for investigating this compound's potential to modulate this critical cellular pathway.

Regulation of Key Signaling Pathways

P38/SIRT1 Signaling Pathway Modulation

Research on Scutellaria barbata has highlighted the modulation of the p38/SIRT1 signaling pathway as a crucial element in its anti-cancer activity. researchgate.net A study demonstrated that an extract of Scutellaria barbata induced apoptosis in CL1-5 lung cancer cells through a mechanism regulated by p38/SIRT1. researchgate.net Sirtuin 1 (SIRT1) is a protein deacetylase that plays a significant role in cellular processes, including stress resistance and cell death. mdpi.comnih.gov The p38 mitogen-activated protein kinases (MAPKs) are responsive to stress stimuli and are involved in regulating apoptosis and inflammation. sci-hub.se The interplay between p38 and SIRT1 in response to treatment with Scutellaria barbata extract suggests a complex regulatory network. researchgate.net While these findings are based on the whole extract, they provide a strong indication that constituent compounds like this compound may exert their biological effects through the modulation of the p38/SIRT1 pathway.

Table 1: Preclinical Findings on P38/SIRT1 Pathway Modulation by Scutellaria barbata Extract

| Cell Line | Key Findings | Implicated Pathway | Reference |

| CL1-5 Lung Cancer Cells | Induced apoptosis through G2/M phase arrest and ER stress. | P38/SIRT1 | researchgate.net |

PI3K/Akt/mTOR Pathway Interventions

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. mdpi.commdpi.com Multiple studies have shown that active components within Scutellaria barbata can inhibit this pathway, leading to reduced tumor cell growth and survival. mdpi.comresearchgate.net The PI3K/Akt/mTOR pathway is frequently activated in various cancer types, contributing to malignant transformation and therapeutic resistance. mdpi.com

Preclinical studies have demonstrated that inhibiting this pathway can be an effective anti-cancer strategy. mdpi.comnih.gov For instance, the dual inhibition of PI3K and mTOR has shown efficacy in reducing tumor volume in preclinical models. mdpi.com While direct studies on this compound are limited, the established role of Scutellaria barbata extracts in suppressing the PI3K/Akt/mTOR pathway suggests that this compound may contribute to these effects. mdpi.comresearchgate.net This pathway's inhibition is a key mechanism by which natural compounds can exert anti-tumor activities. nih.gov

MAPK Signaling Cascade (ERK, JNK, p38) Interactions

The mitogen-activated protein kinase (MAPK) signaling cascade, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, is fundamental in transducing extracellular signals to intracellular responses that govern cell proliferation, differentiation, and apoptosis. nih.govmdpi.com Active components of Scutellaria barbata have been shown to inhibit the MAPK signaling pathway, thereby suppressing tumor cell proliferation and survival. mdpi.com The MAPK pathway is a complex network, and its dysregulation is a hallmark of many diseases, including cancer. researchgate.net

Preclinical research has indicated that extracts from Scutellaria species can decrease the production of inflammatory mediators by inhibiting the phosphorylation of ERK and JNK. sci-hub.se Furthermore, inhibition of the p38 MAPK signaling pathway has been linked to the anti-inflammatory and anti-atherosclerotic effects of compounds isolated from Scutellaria. sci-hub.se These findings collectively suggest that this compound, as a constituent of Scutellaria barbata, may interact with and modulate the MAPK signaling cascade to exert its biological effects.

Table 2: Overview of MAPK Signaling Interactions of Scutellaria Compounds

| Compound/Extract | Target Pathway | Observed Effect | Reference |

| Scutellaria barbata Extract | ERK, JNK, p38 | Suppression of tumor cell proliferation and survival | mdpi.com |

| Ethyl acetate (B1210297) and ethanol (B145695) extract of S. barbata | p-ERK, p-JNK | Decreased production of iNOS and COX-2 | sci-hub.se |

| Baicalin | p38 MAPK | Alleviation of atherosclerosis | sci-hub.se |

NFκB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural products. mdpi.com Active components within Scutellaria barbata have been demonstrated to inhibit the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines and subsequently inhibits tumor cell growth. mdpi.com For instance, extracts from Scutellaria barbata have been shown to exert anti-inflammatory effects on RAW 264.7 cells by inhibiting NF-κB activity. sci-hub.se This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which are involved in inflammation and cell proliferation. The consistent findings regarding the NF-κB inhibitory activity of Scutellaria extracts strongly suggest that this compound may also contribute to this mechanism of action. mdpi.comsci-hub.se

EGFR/PPARγ/PI3K/AKT Pathway Interactions

The epidermal growth factor receptor (EGFR) is a key player in cell signaling, and its interaction with other pathways, such as the PI3K/Akt pathway, is critical in cancer progression. nih.gov Dysregulation of the PI3K/Akt pathway, often downstream of EGFR activation, is a major driver of resistance to EGFR inhibitors. nih.gov While direct evidence for this compound's interaction with the EGFR/PPARγ/PI3K/AKT pathway is not yet available, the known inhibitory effects of Scutellaria compounds on the PI3K/Akt pathway suggest a potential for such interactions. mdpi.comresearchgate.netbiorxiv.org

Peroxisome proliferator-activated receptor-gamma (PPARγ) is another important regulator of cellular metabolism and inflammation that can interact with the PI3K/Akt pathway. The complex interplay between EGFR, PPARγ, and PI3K/Akt presents multiple points for therapeutic intervention. Given the established role of Scutellaria in modulating the PI3K/Akt pathway, it is plausible that its constituent diterpenoids, including this compound, could influence this broader signaling network. Further research is required to specifically delineate the interactions of this compound with the EGFR/PPARγ/PI3K/AKT pathway.

C-met and HER2 Pathway Suppression

This compound, a component of the traditional Chinese herb Scutellaria barbata D. Don (SB), has been investigated for its role in the anti-cancer effects of the whole plant extract. While direct studies on this compound's specific impact on the C-met and HER2 pathways are limited, research on the crude extract of SB provides significant insights. Studies have shown that SB extract can inhibit the invasion and migration of 95-D lung cancer cells by suppressing the C-met pathway. nih.gov Furthermore, the extract has been found to inhibit the growth of Calu-3 lung cancer cells through the suppression of the HER2 pathway and angiogenesis. nih.govfx361.cc

The HER2 receptor, when overexpressed in breast cancer, is associated with more aggressive disease and a poor prognosis. oaepublish.com Therapies targeting HER2, such as trastuzumab and pertuzumab, work by binding to the extracellular domain of the receptor, thereby preventing its dimerization and subsequent activation of downstream signaling pathways that promote cell proliferation. scholasticahq.com However, resistance to these therapies can develop. oaepublish.com One mechanism of resistance involves the upregulation of other signaling pathways, such as the c-MET/HGF axis. oaepublish.com Elevated c-MET expression has been observed in HER2-positive breast cancer cell lines and is associated with a poorer survival rate. oaepublish.com The inhibition of c-MET can restore sensitivity to HER2-targeted therapies. oaepublish.com Given that SB extract has been shown to inhibit both C-met and HER2 pathways, it suggests a potential multi-targeted approach to overcoming resistance. nih.gov

TGF-β and Wnt/β-catenin Pathway Regulation

The transforming growth factor-beta (TGF-β) and Wnt/β-catenin signaling pathways are crucial in various cellular processes, including cell proliferation, differentiation, and migration. frontiersin.orgnih.gov Dysregulation of these pathways is implicated in the initiation and progression of cancer. oncotarget.com The interplay between these two pathways is complex and can be either synergistic or antagonistic depending on the cellular context. frontiersin.org For instance, TGF-β can promote the expression of Wnt target genes in some scenarios, while in others, it can lead to the downregulation of key components of the Wnt pathway, such as TCF7L2. biorxiv.org

While direct evidence of this compound's effect on these pathways is not yet available, studies on the broader extracts of Scutellaria barbata suggest a regulatory role. The herb is known to modulate multiple signaling pathways, including those that have crosstalk with TGF-β and Wnt/β-catenin, such as the PI3K/Akt/mTOR and MAPK pathways. nih.gov The canonical Wnt pathway is centered around the stability and nuclear translocation of β-catenin. oncotarget.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. frontiersin.org Upon Wnt activation, this degradation is inhibited, allowing β-catenin to accumulate in the nucleus and activate target gene transcription. oncotarget.com TGF-β signaling can influence this process; for example, SMAD7, a component of the TGF-β pathway, can prevent the degradation of β-catenin. frontiersin.org

VEGF Pathway Inhibition

The vascular endothelial growth factor (VEGF) pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comretinalphysician.com The VEGF family includes several ligands, such as VEGF-A, VEGF-C, and VEGF-D, which bind to VEGF receptors (VEGFRs) on endothelial cells, initiating signaling cascades that promote vascular permeability and angiogenesis. retinalphysician.com

Extracts of Scutellaria barbata have demonstrated the ability to inhibit the VEGF signaling pathway. mdpi.com Research has shown that the extract can downregulate the expression of VEGF and its receptor, VEGFR, thereby suppressing angiogenesis. mdpi.com Specifically, it has been found to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), a key regulator of VEGF expression, and to reduce the phosphorylation of its upstream signaling mediator, AKT. mdpi.com This leads to decreased VEGF expression in tumor cells, inhibition of endothelial cell migration and proliferation under hypoxic conditions, and a significant reduction in tumor growth and microvessel density in vivo. mdpi.com While these findings are based on the whole extract, the known anti-angiogenic activities of Scutellaria barbata suggest that its constituent compounds, including this compound, may contribute to this VEGF pathway inhibition. mdpi.comresearchgate.net

Anti-Angiogenic Activity and Mechanisms

The anti-angiogenic properties of Scutellaria barbata are well-documented and are a key aspect of its anti-tumor effects. nih.govmdpi.com Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and dissemination. The mechanisms by which Scutellaria barbata exerts its anti-angiogenic effects are multi-faceted. As mentioned previously, a primary mechanism is the inhibition of the VEGF signaling pathway. mdpi.com By reducing the expression of VEGF and its receptors, the herb effectively cuts off the signaling that stimulates the formation of new blood vessels. mdpi.com

In vivo studies using mouse xenograft models have shown that treatment with Scutellaria barbata extract significantly reduces tumor size and is associated with decreased angiogenesis within the tumors. nih.gov This is further supported by immunohistochemistry studies showing a reduction in microvessel density in tumors of treated animals. mdpi.com The anti-angiogenic effects are not solely reliant on VEGF inhibition. The herb also influences other signaling pathways that can impact angiogenesis, such as the Hedgehog pathway. nih.gov

Immunomodulatory Effects

Scutellaria barbata and its constituents, including the class of compounds to which this compound belongs (neo-clerodane diterpenoids), have demonstrated notable immunomodulatory effects. mdpi.comsemanticscholar.org These effects are considered a significant contributor to the herb's anti-tumor activity. researchgate.net Research has shown that extracts of Scutellaria barbata can regulate the immune response in tumor-bearing mice, leading to the inhibition of tumor growth. semanticscholar.org

Specifically, treatment with the extract has been shown to increase spleen and thymus indexes, which are important indicators of immune function. semanticscholar.org At the cellular level, it can modulate the balance of T-helper (Th) cell subsets. Studies have reported a decrease in the levels of cytokines associated with Th17 and regulatory T cells (Tregs), such as IL-17, IL-10, and TGF-β1, as well as the transcription factor RORγt. semanticscholar.org Conversely, it has been found to increase the levels of IL-2 and IFN-γ, cytokines associated with a Th1-mediated anti-tumor immune response. semanticscholar.org This shift in the cytokine profile suggests that Scutellaria barbata can enhance the body's own immune system to fight cancer. semanticscholar.orgresearchgate.net While these studies often use the whole extract, the presence of diterpenoids like scutebarbatines is highlighted as being important for these immunomodulatory activities. mdpi.com

Neuroprotective and Anti-inflammatory Activities

The neuroprotective and anti-inflammatory activities of compounds isolated from various plant sources are an active area of research. While specific studies focusing solely on the neuroprotective and anti-inflammatory effects of this compound are limited, the broader class of compounds to which it belongs, clerodane diterpenoids, has been shown to possess anti-inflammatory properties. frontiersin.org Furthermore, Scutellaria barbata as a whole has been traditionally used for its anti-inflammatory effects. nih.govnih.gov

Recent research has highlighted the potential of various natural compounds to exert neuroprotective effects through anti-inflammatory mechanisms. For example, some compounds have been shown to be protective against multiple initiators of cell death and to have potent anti-inflammatory activity. mdpi.com This is often linked to the modulation of key signaling pathways involved in inflammation and oxidative stress. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, addressing neuroinflammation is a promising therapeutic strategy. news-medical.net Some novel compounds have demonstrated neuroprotective and anti-inflammatory effects in animal models of the disease by modulating inflammatory pathways and improving neural network function. news-medical.net Given the known anti-inflammatory properties of Scutellaria barbata and its constituent diterpenoids, it is plausible that this compound may also contribute to such activities, though further research is needed to confirm this. nih.govnih.govfrontiersin.org

Antimicrobial and Antiviral Activities

The neo-clerodane diterpenoids, a class of compounds that includes this compound, have been noted for their potential antibacterial and antiviral activities. nih.govmdpi.com Research into the various chemical constituents of Scutellaria species has revealed a wide range of pharmacological properties, including antimicrobial and antiviral effects. researchgate.netnih.gov

One study investigated the microbial transformation of a related neo-clerodane diterpenoid, Scutebarbatine F. frontiersin.org In this study, the parent compound and its metabolites were tested for antiviral and antibacterial activities. One of the resulting compounds displayed significant activity against the influenza A virus (H1N1), with an inhibitory ratio comparable to the positive control, ribavirin. frontiersin.org However, the tested compounds did not show activity against HIV or the bacteria Staphylococcus aureus and Escherichia coli at the tested concentrations. frontiersin.org While this study did not directly test this compound, it provides evidence that the neo-clerodane skeleton, which is the core structure of this compound, can be a scaffold for compounds with antiviral properties. The volatile oils present in Scutellaria barbata have also been identified as having notable antimicrobial activity. mdpi.com

Inhibition of Bacterial Cell Wall Synthesis (e.g., PBPs)

In silico studies suggest that this compound, an alkaloid isolated from the genus Scutellaria, may exert its antibacterial effects by inhibiting bacterial cell wall synthesis. researchgate.netinnovareacademics.in Molecular docking analyses have been conducted to predict the binding affinity of this compound to various proteins that are crucial for bacterial survival, including those involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. researchgate.netscispace.com

One of the key enzyme families in this process is the penicillin-binding proteins (PBPs), which catalyze the transpeptidation, transglucosylation, and carboxypeptidation reactions necessary for the formation and remodeling of the cell wall. researchgate.net The inhibition of these proteins disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. researchgate.net

Docking studies have evaluated the interaction of this compound with several bacterial proteins. The binding affinity is represented by a docking score, measured in kcal/mol, where a more negative value indicates a stronger predicted interaction. The results for this compound against a panel of bacterial protein targets are summarized in the table below. researchgate.netinnovareacademics.in

| Bacterial Protein Target | Protein Data Bank (PDB) ID | Function | This compound Docking Score (kcal/mol) |

|---|---|---|---|

| MurD ligase | 1UAG | Cell Wall Synthesis | -7.4 |

| MurD ligase | 2X5O | Cell Wall Synthesis | -8.8 |

| DNA gyrase | 1KZN | Nucleic Acid Synthesis | -8.2 |

| Dihydropteroate synthase (DHPS) | 3TYE | Antimetabolite Target | -8.0 |

| Escherichia coli protein | 3UDI | - | -8.5 |

These computational findings suggest that the inhibition of cell wall synthesis is a potential mechanism of action for this compound, with MurD ligase identified as a probable protein target. innovareacademics.inscispace.com

Synergistic Effects with Other Therapeutic Agents

While extracts of Scutellaria barbata, the plant from which this compound is derived, have been observed to enhance the efficacy of chemotherapeutic agents in preclinical studies, specific research detailing the synergistic effects of isolated this compound with other therapeutic agents was not identified in the reviewed literature. scispace.commdpi.com For instance, flavonoids from S. barbata have been shown to increase the sensitivity of cancer cells to cisplatin. scispace.com Furthermore, the herb is often used in combination with other traditional medicines and modern chemotherapies, where it is believed to exhibit synergistic effects and reduce the side effects of conventional treatments. mdpi.comnih.gov However, these studies focus on the whole plant extract or other compounds from the plant, and not specifically on this compound. scispace.commdpi.com

Therefore, while the broader plant extract shows promise in combination therapies, further investigation is required to determine if this compound itself possesses synergistic properties with other therapeutic agents.

Metabolic Transformation and Biotransformation Pathways

In Vivo Metabolic Fate of Scutebarbatine D

Currently, specific studies detailing the in vivo metabolic fate of this compound are not available in the public scientific literature. However, research on the metabolic profiles of its close structural analogs, Scutebarbatine A and Scutebarbatine B, as well as the comprehensive analysis of Scutellaria barbata extract in rats, allows for an informed inference of its probable metabolic pathways.

A study on the metabolism of Scutebarbatine A in rats led to the identification of 20 metabolites, comprising 16 phase I and 4 phase II metabolites. nih.gov The primary metabolic reactions observed were hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate. nih.gov Similarly, the investigation of Scutebarbatine B in rats revealed 18 metabolites, including 16 from phase I and 2 from phase II reactions. nih.gov The main metabolic transformations for Scutebarbatine B were identified as oxidization, reduction, hydrolysis, acetylation, and glycination. nih.gov

Furthermore, a systematic study on the chemical constituents and in vivo metabolic profile of Scutellaria barbata in rats identified 110 compounds, which included 32 prototype compounds and 78 metabolites. nih.gov The predominant metabolic pathways for the constituents of the plant extract were found to be methylation, sulfonation, and glucuronidation, largely attributed to the presence of phenolic hydroxyl groups in many of the plant's compounds. nih.gov Given that this compound is a prominent diterpenoid within Scutellaria barbata, it is plausible that it undergoes similar phase I (e.g., oxidation, hydrolysis) and phase II (e.g., sulfonation, glucuronidation) metabolic transformations in vivo.

Microbial Biotransformation of this compound and Analogs

Microbial biotransformation presents an effective and environmentally friendly strategy for the structural modification of complex natural products like this compound and its analogs. This approach can introduce chemical functionalities at specific positions that are challenging to achieve through conventional chemical synthesis.

Identification of Novel Biotransformation Products

Research on the microbial transformation of Scutebarbatine F, a neo-clerodane diterpenoid analog of this compound, using the microorganism Streptomyces sp. CPCC 205437, has resulted in the isolation and characterization of nine new metabolites. These novel compounds were designated as scutebarbatine F₁–F₉. The primary biotransformation reactions that occurred were hydroxylation, acetylation, and deacetylation. Notably, this study was the first to report 13-spiro neo-clerodanes with an 18-OAc group.

The biotransformation of Scutebarbatine F by Streptomyces sp. introduced hydroxyl groups at positions C-2 and C-18, followed by the acetylation of the 18-OH group. The following table summarizes the novel biotransformation products identified from the microbial transformation of Scutebarbatine F.

| Product Name | Molecular Formula | Type of Reaction(s) |

| Scutebarbatine F₁ | C₂₉H₃₆O₁₀ | Hydroxylation, Acetylation |

| Scutebarbatine F₂ | C₂₉H₃₆O₁₀ | Hydroxylation, Acetylation |

| Scutebarbatine F₃ | C₂₉H₃₆O₁₀ | Hydroxylation, Acetylation |

| Scutebarbatine F₄ | C₂₇H₃₄O₉ | Deacetylation |

| Scutebarbatine F₅ | C₂₇H₃₄O₉ | Hydroxylation |

| Scutebarbatine F₆ | C₂₇H₃₄O₉ | Hydroxylation |

| Scutebarbatine F₇ | C₂₉H₃₆O₁₁ | Hydroxylation, Acetylation |

| Scutebarbatine F₈ | C₂₉H₃₆O₁₁ | Hydroxylation, Acetylation |

| Scutebarbatine F₉ | C₂₉H₃₆O₁₁ | Hydroxylation, Acetylation |

Enzymatic Biocatalysis for Directed Derivatization

The biotransformation of Scutebarbatine F by Streptomyces sp. CPCC 205437 serves as a prime example of enzymatic biocatalysis for the directed derivatization of neo-clerodane diterpenoids. The enzymes within this microorganism demonstrated high regioselectivity and stereoselectivity in their modifications of the substrate. The specific enzymatic reactions observed include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific carbon atoms (C-2 and C-18) of the Scutebarbatine F molecule. This reaction is catalyzed by hydroxylase enzymes.

Acetylation: The addition of an acetyl group (-COCH₃) to a hydroxyl group, specifically at the C-18 position. This transformation is carried out by acetyltransferase enzymes.

Deacetylation: The removal of an acetyl group, which was also observed in the formation of some metabolites. This reaction is facilitated by deacetylase or esterase enzymes.

This targeted enzymatic activity allows for the creation of a library of new compounds with potentially altered biological activities. Such biocatalytic approaches are valuable tools for drug discovery and development, enabling the synthesis of derivatives that may possess enhanced efficacy or other desirable properties.

Advanced Analytical Methodologies for Scutebarbatine D Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from complex mixtures. For a compound like Scutebarbatine D, which is often present alongside numerous other structurally related diterpenoids in Scutellaria barbata, high-resolution chromatographic techniques are essential.

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. clsa-elcv.ca UHPLC is particularly powerful for metabolomics and the comprehensive profiling of complex extracts, such as those from Scutellaria barbata, which contain this compound and its analogs. clsa-elcv.caosti.govmdpi.com

In the context of this compound research, UHPLC is instrumental in metabolite profiling studies, which aim to identify the metabolic fate of the compound in biological systems. osti.govnih.gov By analyzing biological samples like plasma, urine, or bile after administration of this compound, UHPLC can separate a multitude of metabolites, which are often present at very low concentrations. nih.gov When coupled with high-resolution mass spectrometry, UHPLC provides a powerful platform for detecting and tentatively identifying these metabolic products, offering insights into the biotransformation pathways of this compound. osti.govmdpi.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of an analyte. scilit.comwikipedia.org It is an indispensable tool in natural product chemistry for the definitive identification of known compounds and the structural elucidation of novel molecules. nih.govmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the precise molecular formula of a compound like this compound. wisdomlib.org Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) from thermally labile and non-volatile molecules in solution, making it ideal for analyzing diterpenoid alkaloids. nih.govrsc.org

The "high-resolution" aspect, typically achieved with analyzers like Orbitrap or Time-of-Flight (TOF), allows for the measurement of mass with very high accuracy (typically to four or five decimal places). mdpi.com This high mass accuracy enables the unambiguous determination of the elemental composition of the molecular ion, which is a crucial first step in the structural elucidation of an unknown compound or the confirmation of a known one. nih.govwisdomlib.org For instance, HRESIMS data can differentiate between two compounds that have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Diagnostic Product Ion Analysis

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orglabmanager.com This process involves multiple stages of mass analysis. researchgate.netnih.gov In the first stage, the molecular ion of this compound is isolated. In the second stage, this isolated ion is subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov The resulting fragment ions (product ions) are then analyzed in the final stage.

The fragmentation pattern is often characteristic of the molecule's structure. By analyzing these product ions, researchers can deduce the presence of specific substructures or functional groups within this compound. nih.gov A study on diterpenoids in Scutellaria barbata utilized this approach to identify diagnostic product ions related to the loss of specific substituent groups, which helped in the characterization of numerous related compounds. mdpi.com This diagnostic information is invaluable for rapidly identifying and classifying this compound and its analogs within a complex mixture. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a powerful and highly sensitive analytical platform for the comprehensive analysis of complex mixtures. wikipedia.orgresearchgate.netrsc.org This hyphenated technique combines the superior separation capabilities of LC (often UHPLC) with the specificity and structural information provided by MS/MS. wikipedia.orgresearchgate.net

In the context of this compound research, LC-MS/MS is the method of choice for analyzing the compound in complex matrices such as herbal extracts or biological fluids. nih.govnih.gov The chromatographic step separates this compound from other components, reducing matrix effects and ion suppression in the mass spectrometer. nih.gov The subsequent MS/MS analysis provides both quantification and structural confirmation. For example, studies on the metabolism of Scutebarbatine A, a related compound, used UPLC-Q-Orbitrap-HRMS to identify numerous metabolites in rat biological samples, showcasing the power of this technique to handle complex biological samples and elucidate metabolic pathways. nih.gov

| Technique | Analyte Information Provided | Primary Application for this compound |

| HPLC-PDA | Retention Time, UV-Vis Spectrum | Purity assessment and routine quantification |

| UHPLC | High-resolution separation | Metabolite profiling, analysis of complex extracts |

| HRESIMS | High-accuracy mass, Molecular Formula | Molecular formula determination, structural confirmation |

| MS/MS | Fragmentation pattern, structural motifs | Structural elucidation, identification of diagnostic ions |

| LC-MS/MS | Separation, Quantification, Confirmation | Analysis in complex matrices (herbal, biological) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of natural products, including complex molecules like this compound. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.

1D and 2D NMR for Complete Structural Assignment of this compound and Derivatives

The definitive structure of this compound and its related neo-clerodane diterpenoid derivatives is established through a comprehensive application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. obolibrary.orgcnjournals.com The process involves the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. libretexts.orgelsevier.com

1D NMR, specifically ¹H and ¹³C spectra, provides the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), while the ¹³C NMR spectrum indicates the number of unique carbon atoms. acs.org For neo-clerodane diterpenoids, characteristic signals include those for tertiary methyl groups, oxygenated methylenes and methines, and olefinic protons, which are indicative of the core skeleton. frontiersin.orgmdpi.com

2D NMR experiments are crucial for assembling the molecular puzzle. elsevier.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton-proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This spectrum correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. frontiersin.org This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the decalin ring system (e.g., α or β). mdpi.com

By combining the data from these experiments, researchers can piece together the complete structure of this compound and its derivatives, as has been demonstrated for numerous analogous compounds isolated from Scutellaria species. frontiersin.orgresearchgate.net

| NMR Technique | Type of Information Obtained | Typical Application in this compound Research |

|---|---|---|

| ¹H NMR | Chemical shifts (δ), coupling constants (J), integration (number of protons). | Identifies key proton signals like methyls (δ ~0.8-1.2 ppm), oxygenated methines (δ ~3.5-5.5 ppm), and olefinic protons (δ ~5.5-7.5 ppm). frontiersin.org |

| ¹³C NMR / DEPT | Chemical shifts (δ) for all carbons; identifies CH₃, CH₂, CH, and quaternary carbons. | Reveals characteristic carbon signals for the diterpenoid skeleton, including carbonyls (δ ~170-175 ppm) and oxygenated carbons (δ ~60-80 ppm). frontiersin.org |

| COSY | Shows ¹H-¹H spin-spin coupling correlations. | Establishes connectivity between adjacent protons, mapping out fragments of the molecule. |

| HSQC | Shows one-bond ¹H-¹³C correlations. | Assigns each proton to its directly attached carbon atom. nih.gov |

| HMBC | Shows two- and three-bond ¹H-¹³C correlations. | Connects molecular fragments, establishes the position of functional groups and quaternary carbons, and confirms the overall carbon skeleton. frontiersin.orgnih.gov |

| NOESY | Shows through-space correlations between protons. | Determines the relative configuration and conformation of the molecule by identifying protons that are physically close to each other. frontiersin.orgmdpi.com |

Spectroscopic Characterization Methodologies

Beyond NMR, other spectroscopic techniques are vital for confirming specific structural features of this compound, such as its functional groups and three-dimensional arrangement.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method used to identify the presence of specific functional groups within a molecule. nih.gov The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at characteristic frequencies. wiley.com The resulting IR spectrum provides a molecular "fingerprint" and confirms the presence or absence of key chemical bonds. libretexts.org

For a compound like this compound, IR analysis is used to verify the presence of:

Hydroxyl groups (-OH): Indicated by a strong, broad absorption band typically in the region of 3200-3600 cm⁻¹. nih.govlibretexts.org

Carbonyl groups (C=O): These give rise to a sharp, intense absorption. The exact position reveals the type of carbonyl group. For instance, ester or lactone carbonyls, common in neo-clerodane diterpenoids, are typically observed in the 1715-1780 cm⁻¹ range. frontiersin.orgnih.govfrontiersin.org

C-O bonds: Stretching vibrations for C-O bonds are found in the 1000-1300 cm⁻¹ region. libretexts.org

Alkene C=C bonds: A weaker absorption may be seen around 1640-1680 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Significance for this compound |

|---|---|---|---|

| ~3200-3600 | Hydroxyl (-OH) | Stretching | Confirms the presence of alcohol moieties. nih.gov |

| ~2850-3000 | Alkyl (C-H) | Stretching | Confirms the saturated hydrocarbon backbone. libretexts.org |

| ~1715-1780 | Carbonyl (C=O) | Stretching | Identifies ester and/or lactone functional groups. frontiersin.orgfrontiersin.org |

| ~1000-1300 | Ester/Ether (C-O) | Stretching | Supports the presence of ester, ether, or alcohol groups. libretexts.org |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an essential analytical tool for determining the absolute configuration of chiral molecules like this compound. researchgate.netresearchgate.net As a chiral molecule, this compound and its enantiomer interact differently with circularly polarized light. mtoz-biolabs.comspectroscopyasia.com CD spectroscopy measures this differential absorption of left- and right-circularly polarized light, producing a spectrum that is unique to a specific stereoisomer. mtoz-biolabs.com

The absolute configuration of a new natural product can be determined by comparing its experimental CD spectrum with that of a known, structurally similar compound. mtoz-biolabs.com If the CD spectra are nearly identical, they likely share the same absolute configuration. Conversely, mirror-image CD spectra indicate opposite absolute configurations. This technique is particularly valuable for complex polycyclic structures where determining stereochemistry by other means can be challenging. frontiersin.orgfrontiersin.orgnih.gov

| Parameter Measured | Information Provided | Application to this compound |

|---|---|---|

| Differential absorption (ΔA = AL - AR) of circularly polarized light. | A CD spectrum with positive and/or negative bands (Cotton effects). | Provides a spectroscopic signature of the molecule's specific 3D structure. |

| Comparison of experimental CD spectrum with known compounds. | Determination of absolute configuration (e.g., R/S assignments at chiral centers). mtoz-biolabs.com | Establishes the true, unambiguous three-dimensional structure of the molecule. frontiersin.orgfrontiersin.org |

Advanced Bioanalytical Techniques for Cellular and Molecular Studies

To investigate the biological activities of this compound at a cellular level, advanced bioanalytical methods are employed. Flow cytometry is a powerful platform for dissecting the effects of a compound on cell health and proliferation.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a laser-based technology that enables the rapid, multi-parametric analysis of individual cells within a heterogeneous population. nih.gov In the context of this compound research, it is an indispensable tool for quantifying the compound's effects on the cell cycle and its ability to induce programmed cell death (apoptosis). nih.gov

For cell cycle analysis, cells are treated with this compound and then stained with a fluorescent dye, such as Propidium Iodide (PI) or 7-amino-actinomycin D (7-AAD), which binds stoichiometrically to DNA. escca.eu The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer can then analyze thousands of cells per second, generating a histogram that displays the distribution of the cell population across the different phases of the cell cycle:

G0/G1 phase: Cells with a normal (2N) amount of DNA.

S phase: Cells undergoing DNA replication, with varying DNA content between 2N and 4N.

G2/M phase: Cells that have completed DNA replication and contain a 4N amount of DNA, preparing for mitosis. escca.eu

Apoptosis is often identified by the presence of a "sub-G1" peak on the cell cycle histogram. escca.eu This peak represents apoptotic bodies and cells that have lost fragmented, low molecular weight DNA. More specific apoptosis assays, also analyzed by flow cytometry, involve staining cells with Annexin V (which detects an early apoptotic marker) and PI (which identifies late apoptotic and necrotic cells with compromised membranes). researchgate.net This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netplos.org

| Treatment Group | Sub-G1 (Apoptosis) | G0/G1 Phase | S Phase | G2/M Phase |

|---|---|---|---|---|

| Control (Untreated) | 2.1% | 55.4% | 28.3% | 14.2% |

| This compound (24h) | 15.8% | 65.2% | 10.5% | 8.5% |

Western Blotting for Protein Expression Profiling

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov This method would be crucial in elucidating the molecular mechanisms of this compound by measuring its effect on the expression levels of key proteins involved in cellular pathways. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. nih.gov

Research Application:

In the context of this compound research, Western blotting could be employed to investigate its potential anti-cancer effects, a known activity of compounds from Scutellaria barbata. nih.gov For instance, research on a methanolic extract of S. barbata leaves, which contains Scutebarbatine A as a major diterpenoid, utilized protein profiling to reveal effects on apoptosis-related proteins. maxapress.com A similar approach for this compound would involve treating cancer cell lines with the compound and then performing Western blots for key apoptotic and cell cycle regulatory proteins.

Hypothetical Research Findings for this compound:

A hypothetical study on this compound could yield results similar to those observed for other Scutellaria compounds. For example, treatment of colorectal cancer cells with Scutellaria barbata extract has been shown to suppress the expression of key mediators of the Sonic Hedgehog (SHH) signaling pathway. ljmu.ac.uk A Western blot analysis for this compound could therefore examine its impact on proteins within this pathway.

Below is a hypothetical data table illustrating potential results from a Western blot experiment investigating the effect of this compound on apoptosis-related proteins in a cancer cell line.

| Protein Target | Treatment Group | Relative Protein Expression (Normalized to Control) |

| Bcl-2 | Control | 1.00 |

| This compound (10 µM) | 0.65 | |

| This compound (20 µM) | 0.40 | |

| Bax | Control | 1.00 |

| This compound (10 µM) | 1.50 | |

| This compound (20 µM) | 2.10 | |

| Caspase-3 (cleaved) | Control | 1.00 |

| This compound (10 µM) | 2.50 | |

| This compound (20 µM) | 4.00 |

This table is illustrative and based on the known activities of related compounds, not on specific experimental data for this compound.

Gene Expression Analysis (e.g., qPCR, Microarrays, RNA Sequencing)

Gene expression analysis techniques are vital for understanding how a compound like this compound might regulate cellular processes at the transcriptional level. These methods measure the amount of specific messenger RNA (mRNA) to determine which genes are active and to what extent.

Quantitative PCR (qPCR): This technique is highly sensitive and specific for quantifying the expression of a small number of target genes. thermofisher.com It is often used to validate findings from broader screening methods like microarrays or RNA sequencing. biosistemika.com

Microarrays: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. nih.gov It uses probes for known sequences, making it suitable for well-characterized organisms. rna-seqblog.com

RNA Sequencing (RNA-Seq): A more recent and powerful technology, RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome. illumina.com It can identify novel transcripts and gene variants, offering a deeper insight into the genetic response to a compound. illumina.com

Research Application:

To study this compound, researchers could use RNA-Seq for an initial screen to identify all genes that are up- or down-regulated in response to the compound. Subsequently, qPCR could be used to confirm the changes in a selection of key genes identified in the RNA-Seq data. For example, a study on an ethanol (B145695) extract of S. barbata used quantitative real-time PCR (qRT-PCR) to determine the expression of genes related to photoaging, such as those for type-1 procollagen (B1174764) and matrix metalloproteinases, in skin fibroblasts. mdpi.com

Hypothetical Research Findings for this compound:

A hypothetical gene expression analysis of this compound on inflammatory cells could reveal changes in cytokine and chemokine gene expression. The following table illustrates potential qPCR results.

| Gene Target | Treatment Group | Fold Change in Gene Expression (Relative to Control) |

| IL-6 | Control | 1.0 |

| This compound (10 µM) | 0.5 | |

| This compound (20 µM) | 0.2 | |

| TNF-α | Control | 1.0 |

| This compound (10 µM) | 0.4 | |

| This compound (20 µM) | 0.15 | |

| COX-2 | Control | 1.0 |

| This compound (10 µM) | 0.6 | |

| This compound (20 µM) | 0.3 |

This table is illustrative and based on the known anti-inflammatory properties of Scutellaria barbata extracts, not on specific experimental data for this compound.

Proteomics and Metabolomics for Systems-Level Understanding

Proteomics and metabolomics offer a holistic view of the cellular response to a compound by analyzing the entire set of proteins (proteome) and small-molecule metabolites (metabolome), respectively. revespcardiol.orgnih.gov This systems biology approach provides a functional snapshot of the cell's state and can reveal broader pathway-level changes that might be missed by targeting individual molecules. researchgate.net

Proteomics: Often utilizing mass spectrometry, proteomics can identify and quantify thousands of proteins in a sample, providing insights into how a compound affects cellular processes, protein-protein interactions, and signaling networks. revespcardiol.org

Metabolomics: This field analyzes the complete set of metabolites within a biological sample, offering a direct readout of the biochemical activity and state of the cell. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used. nih.gov

Research Application:

For this compound, a combined proteomics and metabolomics approach could provide a comprehensive understanding of its mechanism of action. For example, researchers could use these techniques to analyze the changes in cancer cells after treatment with this compound. Proteomics might reveal alterations in metabolic enzymes, while metabolomics could show the resulting changes in metabolic pathways, such as glycolysis or the citric acid cycle. This integrated "omics" approach allows for the construction of detailed models of the compound's effects on the cellular system. researchgate.net

Hypothetical Integrated Omics Findings for this compound:

A systems-level study of this compound could reveal coordinated changes in both the proteome and metabolome of treated cells.

| Omics Level | Key Pathway Affected | Observed Changes |

| Proteomics | Glycolysis | Downregulation of key enzymes like Hexokinase and Pyruvate (B1213749) Kinase. |

| Metabolomics | Glycolysis | Decrease in glycolytic intermediates such as glucose-6-phosphate and pyruvate. |

| Proteomics | Pentose (B10789219) Phosphate Pathway | Upregulation of Glucose-6-Phosphate Dehydrogenase. |

| Metabolomics | Pentose Phosphate Pathway | Increase in NADPH and pentose sugars. |

| Proteomics | Apoptosis | Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. |

| Metabolomics | Energy Metabolism | Decrease in ATP levels. |

This table is illustrative and represents a hypothetical integrated analysis to understand the systems-level effects of a compound like this compound.

Future Research Directions and Translational Opportunities Non Clinical Focus

Discovery of Novel Scutebarbatine D Derivatives with Enhanced Potency/Selectivity

The foundational research into the neo-clerodane diterpenoids from Scutellaria barbata reveals that compounds within this class exhibit a range of cytotoxic activities. nih.govtandfonline.com For instance, this compound and its sister compounds (C, E, and F) showed significant activity against several cancer cell lines, with IC50 values between 3.9 and 7.8 μM. jst.go.jp This natural variation in potency suggests that the core structure of this compound is amenable to chemical modification to enhance its therapeutic properties.

Future research should focus on a systematic structure-activity relationship (SAR) study. By synthesizing a library of novel derivatives, researchers can identify the key functional groups responsible for its cytotoxic effects. The goal would be to create analogs with improved potency (lower IC50 values) and, critically, enhanced selectivity towards cancer cells over healthy cells, thereby widening the therapeutic window. diva-portal.org Studies on other natural product derivatives, such as those from berberine, have successfully yielded compounds with significantly increased cytotoxicity and selectivity, providing a proven blueprint for this approach. diva-portal.org The evaluation of these new this compound derivatives against a broad panel of cancer cell lines could identify candidates with superior, more targeted anticancer activity. bmbreports.org

Table 1: Cytotoxic Activity of this compound and Related Compounds This table is interactive. Click on headers to sort.

| Compound | Source Organism | Tested Cancer Cell Lines | Reported IC50 Values (μM) | Reference |

|---|---|---|---|---|

| This compound | Scutellaria barbata | HONE-1 (nasopharyngeal), KB (oral epidermoid), HT29 (colorectal) | 3.9 - 7.8 | jst.go.jp |

| Scutebarbatine B | Scutellaria barbata | HONE-1, KB, HT29 | 3.5 - 8.1 | nih.gov |

| Scutebata A | Scutellaria barbata | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | tandfonline.com |

| Barbatin H | Scutellaria barbata | LoVo, MCF-7, SMMC-7721, HCT-116 | Weak to moderate activity | nih.gov |

| Scutebata C1 | Scutellaria barbata | SGC-7901, MCF-7, A-549 | 17.9 - 35.7 | researchgate.net |

Elucidation of Unexplored Biological Targets and Signaling Mechanisms

The precise molecular mechanism of this compound remains largely unknown. While its cytotoxic activity is established, the specific cellular targets and signaling pathways it modulates have not been identified. jst.go.jp Research on the crude extracts of Scutellaria barbata and its other active components has implicated several major cancer-related pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades. mdpi.com Furthermore, studies on the plant have shown it can induce apoptosis, regulate the cell cycle, and inhibit angiogenesis through pathways like the Hedgehog (SHH) and P38/SIRT1 pathways. nih.govscispace.comresearchgate.net

A crucial future direction is to investigate whether this compound specifically engages these or entirely novel pathways. Techniques such as thermal proteome profiling, affinity chromatography, and yeast two-hybrid screening could be employed to identify direct binding partners. Subsequent molecular biology studies would then be needed to validate these targets and map the downstream signaling events. Understanding its mechanism is fundamental for rational drug development, identifying potential biomarkers for patient stratification, and foreseeing possible resistance mechanisms.

Development of Advanced Delivery Systems for Optimized Bioavailability (Preclinical)

Natural products like this compound often face challenges in clinical translation due to poor aqueous solubility and low bioavailability, which can limit their therapeutic efficacy. researchgate.net Advanced drug delivery systems (DDS) offer a promising strategy to overcome these preclinical hurdles. frontiersin.org Future research should explore the formulation of this compound into various carrier systems to enhance its pharmacokinetic profile.

Potential DDS approaches include:

Liposomes: These biocompatible vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving solubility and circulation time. frontiersin.org

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that protect the drug from premature degradation and allow for controlled release. corbion.com

Microemulsions: These systems can significantly improve the solubility and absorption of poorly soluble compounds. researchgate.net

Implantable Devices: For localized tumors, 3D-printed biodegradable implants could provide sustained, long-term delivery of this compound directly to the target site, minimizing systemic exposure. nih.gov

The development of such formulations would be a critical preclinical step to ensure that effective concentrations of this compound can be achieved and maintained in target tissues. mlsu.ac.in

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To gain a holistic understanding of the cellular response to Scutellarine D, the integration of high-throughput "omics" technologies is essential. mdpi.com This approach moves beyond a single-target or single-pathway focus to provide a comprehensive, systems-level view of the drug's impact. bmbreports.org

Future research initiatives should include:

Transcriptomics (RNA-Seq): To identify global changes in gene expression following treatment with this compound, revealing entire pathways that are up- or down-regulated.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights that may not be apparent from transcriptomic data alone due to post-transcriptional regulation. mdpi.com

Metabolomics: To profile changes in cellular metabolites, which can reveal shifts in metabolic pathways critical for cancer cell survival.

Integrative Multi-Omics Analysis: The real power comes from integrating these datasets. frontiersin.org This can uncover complex regulatory networks and identify key driver genes or proteins in the cellular response to this compound, potentially revealing novel biomarkers of sensitivity or resistance. diva-portal.org

This comprehensive approach can elucidate the compound's mechanism of action with unprecedented detail and support the rational design of combination therapies. researchgate.net

Computational Drug Discovery and Optimization Strategies